1-Chloro-N-methylisoquinolin-6-amine
Overview
Description
Scientific Research Applications
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities .
In another study, a green and efficient synthetic methodology was developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
Crystal Phase-Controlled Synthesis of Noble Metal Nanomaterials The functional properties of noble metal nanomaterials can be tuned by controlling their crystal phase. This has applications in various fields, including catalysis, where the crystal phase-dependent chemical and physical properties of these nanomaterials can influence reactions such as the oxygen reduction reaction, and oxidation reactions of formic acid, methanol, and carbon monoxide .
Green and Clean Syntheses of Quinoline Derivatives There has been a push towards greener and more sustainable chemical processes in recent years. This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or other recyclable and reusable catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
Photocatalytic Synthesis of Quinaldine
A study found that N–TiO2 is more efficient than other metal-doped catalysts in quinaldine synthesis under visible light. This process has the potential to enable a more sustainable quinaldine synthesis from nitrobenzene in UV and visible light .
Biocatalytic Applications
Yarrowia lipolytica, a robust yeast species, has gained significant attention as a biofactory for various biotechnological applications due to boasting a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals . Its versatility and potential for large-scale production make it a promising candidate for sustainably addressing various societal and industrial needs .
Efficient Synthesis of Isoquinoline and Its Derivatives Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities . Therefore, development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
properties
IUPAC Name |
1-chloro-N-methylisoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKRUXESLXUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281922 | |
Record name | 6-Isoquinolinamine, 1-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-N-methylisoquinolin-6-amine | |
CAS RN |
1374652-44-4 | |
Record name | 6-Isoquinolinamine, 1-chloro-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isoquinolinamine, 1-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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